molecular formula C20H26F3N3O2S B2559033 N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide CAS No. 2034469-82-2

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2559033
CAS No.: 2034469-82-2
M. Wt: 429.5
InChI Key: XDEAUJXGWAUXFZ-UHFFFAOYSA-N
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Description

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure, which incorporates both a piperidine and a thiane moiety linked by a diamide core, is designed for targeted interaction with specific biological pathways. Piperidine-based structures are widely investigated for their ability to modulate central nervous system (CNS) targets. For instance, analogous compounds have been developed as potent and selective agonists for delta opioid receptors or as inverse agonists for the 5-HT2A receptor, showing potential utility in models of antipsychotic activity . Alternatively, the diamide functionality and overall molecular architecture suggest potential for enzyme inhibition, similar to other specialized compounds used in probing cellular signaling pathways . Researchers are exploring this compound primarily as a chemical probe to study protein-protein interactions or enzyme activity within inflammasome pathways or for characterizing receptor-mediated signaling events. Its core value lies in its potential to uncover novel therapeutic targets and elucidate complex disease mechanisms in areas such as neuropharmacology and immunology.

Properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26F3N3O2S/c21-20(22,23)15-1-3-16(4-2-15)25-19(28)18(27)24-13-14-5-9-26(10-6-14)17-7-11-29-12-8-17/h1-4,14,17H,5-13H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEAUJXGWAUXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution for Thiane-Piperidine Hybrid Formation

The 1-(thian-4-yl)piperidin-4-ylmethyl moiety is synthesized via nucleophilic substitution between a thian-4-yl halide and a piperidine derivative. In a representative procedure, thian-4-yl bromide reacts with piperidin-4-ylmethanol in the presence of a base such as sodium hydride or potassium carbonate, under inert conditions (nitrogen atmosphere) and in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The reaction proceeds at 60–80°C for 12–24 hours, yielding the substituted piperidine-thiane hybrid with a reported purity of >95%.

Table 1: Reaction Conditions for Nucleophilic Substitution

Parameter Details Source
Thian-4-yl Halide Bromide or chloride derivatives
Piperidine Derivative Piperidin-4-ylmethanol
Base NaH, K₂CO₃, or Et₃N
Solvent DMF, acetonitrile, or THF
Temperature 60–80°C
Yield 85–93%

Reductive Amination as an Alternative Route

An alternative approach employs reductive amination to construct the piperidine-thiane framework. Here, 4-piperidone hydrochloride undergoes Boc protection using di-tert-butyl dicarbonate in aqueous acetone, followed by amination with ammonia and sodium borohydride reduction to yield 4-aminopiperidine. Subsequent reaction with thian-4-yl aldehyde in the presence of a reducing agent like sodium cyanoborohydride affords the target fragment. This method achieves a molar yield of 82% after purification via crystallization.

Preparation of the 4-(Trifluoromethyl)phenyl Ethanamide Moiety

Grignard Reaction with Ketene for Trifluoromethyl Aryl Synthesis

The 4-(trifluoromethyl)phenyl group is synthesized via a Grignard reaction between a halo-benzotrifluoride isomer mixture (96% meta, 3% para, 1% ortho) and magnesium turnings in dry tetrahydrofuran (THF). The resulting Grignard reagent is reacted with ketene in toluene at −10°C in the presence of an iron acetylacetonate–acetic acid catalyst, yielding an isomeric mixture of trifluoromethyl acetophenone with 75–85% efficiency.

Table 2: Grignard-Ketene Reaction Parameters

Component Details Source
Halo-Benzotrifluoride 96% meta, 3% para, 1% ortho isomer mix
Catalyst Fe(AcAc)₃–acetic acid complex
Solvent Toluene or xylene
Temperature −10°C to 0°C
Yield 78–85%

Oxime Formation and Purification

The trifluoromethyl acetophenone intermediate is converted to its oxime derivative using hydroxylamine hydrochloride in aliphatic alcohols (e.g., ethanol) under basic conditions (30% NaOH). The oxime is purified via crystallization in cyclopentane or cyclohexane, achieving >99% purity and 80–85% isolated yield.

Coupling Strategies for Final Diamide Assembly

Amide Bond Formation via Carbodiimide Coupling

The piperidine-thiane fragment (as an amine) and the trifluoromethyl aryl ethanoic acid derivative are coupled using carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane. This method typically achieves 70–80% yield but requires rigorous purification to remove urea byproducts.

Phosphoester-Mediated Coupling

A more efficient approach involves nitrene diphenyl phosphoester and triethylamine in toluene under reflux conditions. This method facilitates direct amidation between the amine and acid chloride derivatives, yielding the target diamide with 78% molar efficiency and minimal byproducts.

Table 3: Comparative Analysis of Coupling Methods

Method Yield Purity Byproduct Management Source
Carbodiimide (EDC/HOBt) 70–80% 90–95% Moderate
Phosphoester-Mediated 78% >99% Minimal

Chemical Reactions Analysis

Types of Reactions

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring or the trifluoromethylphenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

    Solvents: Common solvents include dichloromethane, ethanol, and water

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N’-[4-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the

Biological Activity

N-{[1-(thian-4-yl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethyl)phenyl]ethanediamide, identified by its CAS number 2097867-87-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H30N2O2S, with a molecular weight of 326.5 g/mol. The structure features a piperidine ring substituted with a thian group and a trifluoromethyl phenyl moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC17H30N2O2S
Molecular Weight326.5 g/mol
CAS Number2097867-87-1

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as receptors or enzymes implicated in various signaling pathways. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Anticancer Activity

Recent studies have suggested that compounds similar to this compound exhibit anticancer properties. For instance, derivatives with trifluoromethyl groups have been shown to inhibit cancer cell proliferation by inducing apoptosis through the modulation of specific signaling pathways.

Antimicrobial Activity

This compound may also possess antimicrobial properties. Research indicates that piperidine derivatives can exhibit activity against various bacterial strains, suggesting that modifications in the structure may enhance such effects.

Case Studies

  • Antitumor Activity : A study evaluated the effects of similar piperidine-based compounds on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms linked to apoptosis induction and cell cycle arrest.
  • Antimicrobial Efficacy : In vitro tests demonstrated that compounds related to this compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Core Modifications

N-({1-[2-(Methylsulfanyl)benzyl]-4-piperidinyl}methyl)-N′-[4-(trifluoromethoxy)phenyl]ethanediamide
  • Key Difference : Replaces thian-4-yl with a 2-(methylsulfanyl)benzyl group.
  • This could affect binding kinetics and selectivity .
4-Anilidopiperidine Derivatives (e.g., W-18, W-15, Fentanyl)
  • W-18 : Features a sulfonamide linker and nitro group, yielding high receptor affinity but severe side effects. The target compound’s ethanediamide linker may mitigate off-target toxicity .
  • Fentanyl : Uses a phenethyl-piperidinyl core with a propionamide linker. The thian-4-yl group in the target compound likely reduces μ-opioid receptor selectivity compared to fentanyl’s phenethyl moiety .

Linker Group Variations

N-Phenyl-N-(piperidin-4-ylmethyl)propionamide Derivatives
  • Example : Compounds from Neurosearch21 () utilize propionamide linkers.
  • Comparison : The ethanediamide linker in the target compound introduces an additional carbonyl group, enabling stronger hydrogen bonding with residues like Asp147 in opioid receptors. This may enhance binding affinity but reduce metabolic flexibility .
Urea-Based Linkers (e.g., Compounds 8a–14d)
  • Example : N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a).
  • Impact : Urea linkers exhibit rigidity and polarity, contrasting with the ethanediamide’s flexibility. The latter may improve conformational adaptability during receptor binding .

Aromatic Substituent Effects

4-(Trifluoromethyl)phenyl vs. Pyridyl Groups
  • CYP51 Inhibitors (UDD) : Pyridyl substituents in UDD enhance interactions with heme iron in CYP51. The target compound’s trifluoromethylphenyl group lacks this interaction but offers superior metabolic stability .
Chlorophenyl and Thienyl Groups
  • Thiofentanyl : Incorporates a thienyl group, which shares sulfur-mediated interactions but lacks the electron-withdrawing trifluoromethyl group. The target compound’s trifluoromethyl group may improve bioavailability and CNS penetration .

Binding and Selectivity

  • Opioid Receptors : The thian-4-yl group’s bulkiness may reduce δ- and κ-opioid receptor binding compared to smaller substituents like methylsulfanyl or phenethyl .

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